molecular formula C21H17ClO B1220455 omega-Chloro-beta,omega-diphenylpropiophenone CAS No. 7469-01-4

omega-Chloro-beta,omega-diphenylpropiophenone

Cat. No.: B1220455
CAS No.: 7469-01-4
M. Wt: 320.8 g/mol
InChI Key: HYMIKXVDTULUIP-UHFFFAOYSA-N
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Description

omega-Chloro-beta,omega-diphenylpropiophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group and two phenyl groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of omega-Chloro-beta,omega-diphenylpropiophenone typically involves the reaction of phenylpropyl aldehyde with iodobenzene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: omega-Chloro-beta,omega-diphenylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

omega-Chloro-beta,omega-diphenylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of omega-Chloro-beta,omega-diphenylpropiophenone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: omega-Chloro-beta,omega-diphenylpropiophenone is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

7469-01-4

Molecular Formula

C21H17ClO

Molecular Weight

320.8 g/mol

IUPAC Name

3-chloro-1,2,3-triphenylpropan-1-one

InChI

InChI=1S/C21H17ClO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(23)18-14-8-3-9-15-18/h1-15,19-20H

InChI Key

HYMIKXVDTULUIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Cl)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Cl)C(=O)C3=CC=CC=C3

7469-01-4

Synonyms

3-chloro-2,3-diphenylpropiophenone
E 383
E-383

Origin of Product

United States

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